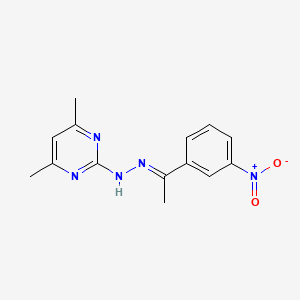
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, commonly known as DOB, is a powerful psychedelic drug that belongs to the amphetamine family. DOB is known for its potent hallucinogenic effects and is often used in scientific research to study the mechanisms of action of hallucinogens.
Wirkmechanismus
DOB is a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT2A receptor is thought to be responsible for the hallucinogenic effects of DOB and other psychedelic drugs. The exact mechanism of action of DOB is not fully understood, but it is believed to involve the modulation of neural activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects:
DOB produces a wide range of biochemical and physiological effects in the body. It increases the release of serotonin and other neurotransmitters in the brain, leading to altered perception, mood, and thought processes. DOB also increases heart rate and blood pressure, and can cause nausea, vomiting, and other physical symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DOB in scientific research is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, DOB is also highly toxic and can cause serious health problems if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on DOB and other hallucinogens. One area of interest is the use of these drugs in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of research is the development of new drugs based on the structure of DOB and other hallucinogens, which may have therapeutic benefits without the side effects of the original compounds. Finally, research on the long-term effects of hallucinogen use is needed to better understand the risks and benefits of these drugs.
Synthesemethoden
DOB is synthesized by the reaction of 2,5-dimethoxyaniline with nitroethane to produce 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cycloheptanone in the presence of a reducing agent to produce DOB.
Wissenschaftliche Forschungsanwendungen
DOB is commonly used in scientific research to study the mechanisms of action of hallucinogens. It is used to investigate the role of serotonin receptors in the brain and their involvement in the psychedelic experience. DOB is also used to study the effects of hallucinogens on brain function and behavior.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-15-9-12(14(18(19)20)10-16(15)22-2)11-17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHJWABDOKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354504 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine | |
CAS RN |
5549-74-6 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)